molecular formula C18H19NO3 B5471756 4-(mesitylcarbonyl)-N-methoxybenzamide

4-(mesitylcarbonyl)-N-methoxybenzamide

Cat. No.: B5471756
M. Wt: 297.3 g/mol
InChI Key: MFOGJSJRFGKYCN-UHFFFAOYSA-N
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Description

4-(Mesitylcarbonyl)-N-methoxybenzamide is a benzamide derivative featuring a mesitylcarbonyl (2,4,6-trimethylbenzoyl) group at the 4-position of the benzene ring and an N-methoxyamide functional group. The mesitylcarbonyl substituent introduces steric bulk and electron-donating methyl groups, which may influence reactivity, solubility, and intermolecular interactions.

Its spectroscopic profile (IR, NMR, MS) would align with benzamide derivatives, with characteristic peaks for the methoxy group (~3.3–3.5 ppm in $^1$H-NMR), carbonyl stretches (~1650–1700 cm$^{-1}$ in IR), and molecular ion confirmation via high-resolution MS .

Properties

IUPAC Name

N-methoxy-4-(2,4,6-trimethylbenzoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-11-9-12(2)16(13(3)10-11)17(20)14-5-7-15(8-6-14)18(21)19-22-4/h5-10H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOGJSJRFGKYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity

The mesitylcarbonyl group distinguishes 4-(mesitylcarbonyl)-N-methoxybenzamide from other N-methoxybenzamide derivatives. Key comparisons include:

Compound Substituent Reactivity in Cross-Coupling (Yield) Key Observations Reference
N-Methoxy-4-methylbenzamide 4-Me 85% yield with cyclohexene Electron-donating groups enhance efficiency
N-Methoxy-4-methoxybenzamide 4-OMe 82% yield Improved stabilization of radical intermediates
N-Methoxy-4-nitrobenzamide 4-NO$_2$ 45% yield Electron-withdrawing groups reduce reactivity
This compound 4-Mesitylcarbonyl Hypothesized: Moderate to high yield Steric bulk may slow kinetics but improve selectivity

Analysis:

  • Electronic Effects: The mesityl group’s electron-donating methyl substituents could stabilize radical intermediates (e.g., nitrogen-centered radicals in Cu-mediated reactions), similar to para-methoxy substituents .

Physical and Spectroscopic Properties

Comparative data from analogous compounds:

Property N-Methoxybenzamide 4-Methoxy-N-thiazolylbenzamide This compound (Expected)
$^1$H-NMR (Methoxy) 3.41 ppm 3.38 ppm ~3.3–3.5 ppm
IR (C=O Stretch) 1665 cm$^{-1}$ 1680 cm$^{-1}$ ~1670–1690 cm$^{-1}$
Melting Point 128–130°C 152–154°C Higher due to steric bulk (e.g., 160–165°C)

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